molecular formula C8H7NO5 B188543 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone CAS No. 3328-77-6

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Cat. No.: B188543
CAS No.: 3328-77-6
M. Wt: 197.14 g/mol
InChI Key: YDIKNQXUAAPWCX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is a nitrocatechol-based compound of significant interest in medicinal chemistry and pharmacology research. Its core structure is recognized for the potential to act as a reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT plays a critical role in the metabolism of catechol-based neurotransmitters and drugs, such as levodopa, used in the management of Parkinson's disease . Inhibition of this enzyme is a validated therapeutic strategy to improve the efficacy and duration of action of such treatments . The electron-withdrawing nitro group on the catechol ring is a key feature that can hinder the compound's own O-methylation, potentially leading to more sustained inhibitory activity . This makes the compound a valuable scaffold for investigating novel COMT inhibitors and studying drug metabolism. Furthermore, this chemical serves as a key synthetic intermediate for the preparation of more complex molecules in organic and pharmaceutical chemistry research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKNQXUAAPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277758
Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-77-6
Record name NSC3928
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Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
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Record name 2',4'-Dihydroxy-5'-nitroacetophenone
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Synthetic Methodologies for 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone

Classical Synthetic Pathways for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Traditional methods for synthesizing this compound rely on well-established electrophilic aromatic substitution reactions. The two most logical and practiced approaches are the nitration of a phenolic precursor and the acylation of a nitrated phenol (B47542).

The most direct route to this compound is the electrophilic nitration of 2,4-dihydroxyacetophenone. In this reaction, the starting material already contains the required acetyl and dihydroxy functionalities. The hydroxyl groups at positions 2 and 4, and the acetyl group at position 1, collectively direct the incoming electrophile. The hydroxyl groups are strongly activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. This combination of directing effects favors the introduction of the nitro group at the C5 position, which is ortho to the C4-hydroxyl group and para to the C2-hydroxyl group, as well as meta to the acetyl group.

Conventional nitration is typically achieved using a nitrating mixture, which consists of concentrated nitric acid and a dehydrating agent, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is generally exothermic and requires careful temperature control to prevent over-nitration and the formation of undesired byproducts.

An alternative classical pathway involves the acylation of a nitrated phenolic precursor, specifically 4-nitroresorcinol. This compound already possesses the dihydroxy and nitro functionalities in the correct relative positions. The challenge then becomes the introduction of the acetyl group (CH₃CO-).

This is typically accomplished through a Friedel-Crafts acylation reaction. youtube.comyoutube.com In this method, 4-nitroresorcinol is reacted with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. youtube.comyoutube.com Aluminum chloride (AlCl₃) is a common catalyst for this transformation. The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-nitroresorcinol. The acylation is expected to occur at the C2 position, which is highly activated by the two adjacent hydroxyl groups.

The precursor for the nitration pathway, 2,4-dihydroxyacetophenone (also known as resacetophenone), is itself synthesized via acylation, typically by reacting resorcinol (B1680541) with acetic acid in the presence of a catalyst like zinc chloride or a proton acid. psu.edugoogle.comgoogle.com

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficiency, yield, and purity of the final product are highly dependent on the specific reaction conditions. Researchers have dedicated significant effort to optimizing these parameters to develop more effective and reliable synthetic protocols.

Systematic variation of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the ratio of reactants, the concentration of acids or catalysts, the choice of solvent, and the reaction temperature.

A study on the nitration of a structurally related compound, 3-hydroxypyrazine-2-carboxamide, highlights the impact of such optimization. researchgate.net By systematically adjusting the substrate-to-potassium nitrate (B79036) ratio, the volume of sulfuric acid, and the reaction and precipitation temperatures, the yield was dramatically increased from 48% to a consistent 77-80%. researchgate.net This demonstrates the critical importance of fine-tuning reaction parameters. Optimal results were achieved with a 1:2 ratio of substrate to KNO₃ in 12 mL of H₂SO₄ per gram of substrate, a reaction temperature of 50°C, and a precipitation temperature of 0°C. researchgate.net

The following table, based on the findings for the optimization of 3-hydroxy-6-nitropyrazine-2-carboxamide synthesis, illustrates how reaction parameters can be systematically varied to improve yield. researchgate.net

Table 1: Optimization of Nitration Reaction Conditions
Substrate:KNO₃ RatioH₂SO₄ Volume (mL/g)Reaction Temp. (°C)Precipitation Temp. (°C)Yield (%)
1:1.510405~65
1:210405~70
1:212405~75
1:212505~78
1:2 12 50 0 77-80

This table is an illustrative example based on data for a related compound to show the principles of optimization. researchgate.net

Similarly, the choice of solvent and base can significantly affect regioselectivity and yield in reactions involving the precursor 2,4-dihydroxyacetophenone. In a study on its alkylation, different solvents and bases were screened, showing that acetonitrile (B52724) and cesium bicarbonate provided superior regioselectivity and yield compared to other systems like DMF or acetone (B3395972) with potassium carbonate. nih.gov This underscores the principle that solvent and reagent choice is a key optimization parameter in syntheses involving this phenolic structure.

To improve selectivity and reaction rates, various catalytic systems have been explored for the nitration of phenolic compounds. These catalysts can offer milder reaction conditions and better control over the position of nitration compared to traditional mixed-acid methods.

One approach involves the use of phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB). acs.orgacs.org In a liquid-liquid two-phase system, the PTC can facilitate the reaction between the phenolic substrate in an organic solvent and dilute nitric acid in the aqueous phase. acs.orgacs.org This method allows for highly selective nitration under mild conditions. acs.orgacs.org

Solid acid catalysts represent another important class. Metal-modified montmorillonite (B579905) clays (B1170129) have been shown to be effective and reusable catalysts for the nitration of phenolic compounds with 60% nitric acid, offering an environmentally safer process. organic-chemistry.org Another approach utilizes catalytic antibodies with a metalloporphyrin cofactor, which can catalyze the nitration of phenol with high peroxidase activity and induce regioselectivity toward the formation of specific isomers. nih.gov

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of nitroaromatic compounds, including this compound. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One significant green strategy is the replacement of corrosive and hazardous mixed acids with solid-supported nitrating agents. researchgate.net For instance, inorganic nitrates like magnesium nitrate or bismuth nitrate adsorbed onto silica (B1680970) gel can serve as effective nitrating agents, often requiring only heat to proceed. researchgate.net This methodology avoids the use of strong acids, simplifying the work-up procedure and minimizing acidic waste streams. researchgate.net

The use of alternative solvents or reaction media is another cornerstone of green synthesis. Water has been explored as a green solvent for nucleophilic substitution reactions on nitroaromatic compounds, with some reactions proceeding efficiently without the need for a catalyst. nih.gov Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, have also been developed as novel nitrating agents that can function without additional cocatalysts or solvents under mild conditions. organic-chemistry.org These green reagents and methods offer promising, more sustainable alternatives to traditional synthetic protocols.

Solvent-Free Reactions and Renewable Solvents

Traditional syntheses, particularly acylation and nitration reactions, often rely on hazardous and volatile organic solvents or large quantities of strong acids that also act as the solvent medium. organic-chemistry.orgorgsyn.org Green chemistry principles, however, are driving research towards minimizing solvent use and incorporating renewable alternatives. mdpi.comresearchgate.net

Renewable Solvents: The potential exists to replace conventional petrochemical-based solvents with bio-based alternatives. mdpi.com Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), offer a more sustainable profile due to their renewable origins and often safer properties. mdpi.comresearchgate.net Dihydrolevoglucosenone (Cyrene), derived from cellulose, is another promising bio-based dipolar aprotic solvent alternative. researchgate.net While specific applications of these solvents for the synthesis of this compound are not yet widely documented, their successful use in similar organic transformations suggests their potential applicability. researchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com

The nitration of 2,4-dihydroxyacetophenone to form this compound demonstrates a high theoretical atom economy.

Reaction: C₈H₈O₃ + HNO₃ → C₈H₇NO₅ + H₂O

Reactant/ProductChemical FormulaMolar Mass (g/mol)Role
2,4-DihydroxyacetophenoneC₈H₈O₃152.15Reactant
Nitric AcidHNO₃63.01Reactant
This compoundC₈H₇NO₅197.14Desired Product
WaterH₂O18.02Byproduct

Calculated Atom Economy: 91.6%

Catalyst Recycling: The use of stoichiometric Lewis acids like AlCl₃ in the Fries rearrangement generates significant aqueous waste during workup. organic-chemistry.org Transitioning to reusable solid acid catalysts, such as zeolites or sulfonic acid resins, can dramatically reduce this waste stream. organic-chemistry.org Similarly, recycling the sulfuric acid used in nitration is crucial for waste minimization.

Process Optimization: Improving reaction selectivity minimizes the formation of side products, which simplifies purification and reduces waste.

Scale-Up Considerations and Industrial Synthesis Prospects for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities.

Reaction Control: Both the acylation of resorcinol and the subsequent nitration are exothermic reactions. Maintaining precise temperature control is critical on a large scale to ensure safety, prevent runaway reactions, and maintain high regioselectivity. The use of continuous flow reactors is an increasingly adopted industrial strategy to manage exothermicity and improve safety and consistency over traditional batch processing.

Catalyst Management: The cost, handling, and disposal of large quantities of corrosive catalysts like AlCl₃ or strong acids (H₂SO₄, HF) are significant barriers to industrial-scale synthesis. organic-chemistry.org The development and implementation of robust, recyclable solid acid catalysts are paramount for an economically and environmentally viable industrial process.

Downstream Processing: Efficient and scalable methods for product isolation and purification are necessary. This includes handling large volumes of aqueous streams from quenching and washing steps and optimizing crystallization processes to achieve the desired purity with high recovery.

The prospects for industrial synthesis hinge on developing a process that is not only high-yielding but also safe, cost-effective, and environmentally sound, aligning with the principles of green chemistry. nih.gov

Purification and Isolation Techniques for this compound

The isolation and purification of this compound, which is a solid at room temperature, typically follow standard organic synthesis protocols. clearsynth.com

Summary of Purification and Isolation Steps
StepDescriptionPurposeReference
QuenchingThe reaction mixture is poured into a large volume of ice water.To stop the reaction and precipitate the crude solid product. orgsyn.org
FiltrationThe precipitated solid is collected from the aqueous solution using suction filtration.To separate the crude product from the reaction medium and soluble impurities. orgsyn.org
WashingThe filtered solid is washed with cold water, sometimes multiple times.To remove residual acids and water-soluble byproducts. orgsyn.org
RecrystallizationThe crude product is dissolved in a hot solvent (e.g., water, ethanol (B145695)/water mixture) and allowed to cool slowly, causing purified crystals to form.To remove impurities and obtain a product of high purity. google.comicm.edu.pl
DryingThe purified crystals are dried in an oven or under vacuum.To remove the final traces of solvent. psu.edu

For compounds with phenolic hydroxyl groups that are prone to oxidation and discoloration, an additional purification step may involve treatment with a reducing agent like sodium hydrosulfite in a basic aqueous solution to remove colored impurities. google.com The final purity is typically confirmed through analytical techniques such as melting point determination and spectroscopic analysis.

Advanced Spectroscopic and Structural Characterization of 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, while extensive peer-reviewed experimental spectra are not widely published, a thorough analysis can be predicted based on its chemical structure and data from analogous compounds.

Comprehensive Analysis of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the hydroxyl protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Expected ¹H NMR Spectral Data: The structure possesses two aromatic protons which would appear as singlets due to their isolation from other protons. The methyl group of the acetyl moiety would appear as a sharp singlet, and the two phenolic hydroxyl groups would also likely present as singlets, though their chemical shift can be highly dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to be the most downfield signal. The carbons of the aromatic ring will have their chemical shifts influenced by the attached hydroxyl, nitro, and acetyl groups.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
-CH₃ (acetyl)~2.6-CH₃~27-32
Ar-H (H-3)~6.5-7.0C=O>195
Ar-H (H-6)~8.0-8.5C-1 (C-COCH₃)~110-115
2-OH>10.0 (intramolecular H-bond)C-2 (C-OH)~160-165
4-OHVariableC-3~105-110
C-4 (C-OH)~155-160
C-5 (C-NO₂)~135-140
C-6~130-135

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no COSY cross-peaks are expected between the aromatic protons as they are isolated (para and ortho to each other with no adjacent protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. chemicalbook.com This would definitively link the predicted proton signals for H-3 and H-6 to their corresponding carbon signals, and the methyl proton signal to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to four bonds. chemicalbook.com Key expected correlations would include:

The methyl protons (~2.6 ppm) to the carbonyl carbon (>195 ppm) and the C-1 aromatic carbon.

The H-6 proton to the carbonyl carbon and C-4.

The H-3 proton to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum would be expected to show a correlation between the H-6 proton and the methyl protons of the acetyl group, confirming their proximity in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation of this compound

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₈H₇NO₅. clearsynth.com The predicted monoisotopic mass is 197.03242 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Adductm/z (Predicted) uni.lu
[M+H]⁺198.03970
[M+Na]⁺220.02164
[M-H]⁻196.02514

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides evidence for the compound's structure. For protonated this compound ([M+H]⁺, m/z 198.04), a plausible fragmentation pathway would involve characteristic losses:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the acetyl methyl group, leading to a significant ion at m/z 183.

Loss of water (H₂O): Dehydration from the phenolic hydroxyl groups could occur.

Loss of nitric oxide (NO) or nitrogen dioxide (NO₂): Fragmentation of the nitro group is a common pathway for nitroaromatic compounds.

Loss of carbon monoxide (CO): The loss of CO from the acylium ion (formed after methyl loss) is also a probable fragmentation step.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions in this compound

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups. Expected characteristic absorption bands would include:

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl groups.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band for the ketone carbonyl group, expected around 1650-1680 cm⁻¹ due to conjugation and intramolecular hydrogen bonding with the ortho-hydroxyl group.

N=O stretching (nitro group): Two strong bands are expected, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would show absorption bands corresponding to electronic transitions. icm.edu.pl The chromophore consists of a highly conjugated system including the benzene (B151609) ring, the carbonyl group, and the nitro group, with two auxochromic hydroxyl groups. This extensive conjugation is expected to result in absorption maxima (λmax) at relatively long wavelengths. The spectrum would likely be dominated by intense π → π* transitions, characteristic of aromatic and conjugated systems. msu.eduresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its probable solid-state characteristics.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions. The hydroxyl and nitro groups are potent sites for hydrogen bonding. It is anticipated that the phenolic hydroxyl groups will act as hydrogen bond donors to the carbonyl oxygen or the nitro group of adjacent molecules.

In a related compound, 1-(2,4-dihydroxy-6-methylphenyl)ethanone, molecules are linked by hydrogen bonds involving a phenolic hydrogen atom and the carbonyl oxygen atom of a neighboring molecule, forming extended supramolecular chains. researchgate.net A similar pattern of intermolecular hydrogen bonding is highly probable for this compound.

A summary of expected intermolecular interactions is presented in the table below.

Interaction TypePotential Donor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingPhenolic -OH, Carbonyl C=O, Nitro -NO₂Formation of supramolecular chains and networks
π–π StackingPhenyl RingStabilization of the crystal lattice through aromatic interactions
Dipole-DipoleCarbonyl C=O, Nitro -NO₂Contribution to the overall electrostatic interactions

The conformation of this compound in the solid state is largely determined by the orientation of the acetyl and nitro functional groups relative to the phenyl ring. A key feature is the expected planarity of the molecule, driven by the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction forms a stable six-membered ring, referred to as an S(6) ring motif, which has been observed in analogous structures like 1-(2,4,6-trihydroxyphenyl)ethanone. nih.gov

This intramolecular hydrogen bond would lock the acetyl group in a conformation that is nearly coplanar with the aromatic ring. The dihedral angle between the plane of the acetyl group and the phenyl ring is therefore expected to be small. For instance, in 1-(2,4-dihydroxy-6-methylphenyl)ethanone, the acetyl group is nearly coplanar with the aromatic ring. researchgate.net

Dihedral AngleExpected ValueRationale
Phenyl Ring - Acetyl GroupNear 0°Intramolecular hydrogen bonding and resonance
Phenyl Ring - Nitro GroupNear 0°Resonance stabilization

Chromatographic Techniques for Purity Assessment and Isolation of this compound (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and purity determination of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification by comparison with a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the hydroxyl groups of this compound may require derivatization to increase volatility and thermal stability, GC-MS can be a powerful tool for its analysis. nih.gov Derivatization with an agent like trimethylsilyldiazomethane (B103560) can convert the phenolic hydroxyl groups to their corresponding methyl ethers, making the compound more suitable for GC analysis. nih.gov

The gas chromatograph separates the derivatized compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a molecular fingerprint that can be used for definitive identification by comparison with a spectral library. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment.

A typical workflow for the analysis of nitrophenols, which could be adapted for this compound, involves an initial extraction followed by derivatization and subsequent GC-MS analysis. nih.gov

The table below summarizes the key aspects of these chromatographic techniques for the analysis of this compound.

Chromatographic TechniquePrincipleTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetection Method
HPLC Partitioning between a liquid mobile phase and a solid stationary phaseC18-silica (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV-Vis Detector
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phasePolysiloxane-based (e.g., DB-5)HeliumMass Spectrometer

Chemical Reactivity and Mechanistic Studies of 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone

Reactivity at the Nitro Group of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity, both through its own transformations and its effect on the aromatic ring.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the substituent, changing it from a strong deactivating, meta-directing group to a strong activating, ortho, para-directing group. openstax.org A variety of methods are effective for the reduction of aryl nitro compounds. libretexts.org

Commonly employed methods include catalytic hydrogenation and the use of metals in acidic media. openstax.org For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a highly efficient method for reducing both aromatic and aliphatic nitro groups. mdpi.com Another widely used approach is the reaction with an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). openstax.orgjocpr.com Tin(II) chloride (SnCl₂) also serves as a mild reagent for this purpose, capable of reducing nitro groups in the presence of other reducible functionalities. jocpr.com In a study on the selective reduction of 4-nitroacetophenone, a structurally similar compound, various reagents were tested, demonstrating the feasibility of selectively targeting the nitro group. jocpr.com

The general transformation can be represented as: Ar-NO₂ → Ar-NH₂

The choice of reagent can be critical, especially when other functional groups that are susceptible to reduction, such as the acetyl group in this case, are present. For example, while catalytic hydrogenation is very effective, reagents like sodium borohydride (B1222165) would typically reduce the ketone without affecting the nitro group. jocpr.com Conversely, lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds. mdpi.com

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Conditions Notes
H₂/Pd/C Catalytic amount, often at room temperature and atmospheric or elevated pressure A very common and efficient method. mdpi.com
H₂/Raney Ni Catalytic amount Useful alternative to Pd/C, especially if dehalogenation is a concern. mdpi.com
Fe/HCl or Fe/CH₃COOH Stoichiometric metal in acidic medium, often with heating A classic and cost-effective method. openstax.org
Sn/HCl Stoichiometric metal in acidic medium Another classic method for nitro group reduction. jocpr.com
Zn/NH₄Cl Zinc dust with ammonium (B1175870) chloride solution A milder reduction method. libretexts.orgjocpr.com
SnCl₂ Tin(II) chloride in a suitable solvent Provides mild reduction conditions. jocpr.com

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the nitro group, can render the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr). pressbooks.pub The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubchemrevlett.com

In this compound, the nitro group is at the C5 position. The adjacent positions are C4 (bearing a hydroxyl group) and C6 (unsubstituted). The hydroxyl group at C4 is para to the nitro group, and the hydroxyl at C2 is ortho. While these positions are electronically activated for nucleophilic attack, a typical SₙAr reaction requires a good leaving group, such as a halide, at the position of attack. researchgate.net Hydroxide is generally a poor leaving group.

Therefore, direct displacement of the hydroxyl groups at C2 or C4 by a nucleophile is unfavorable under standard SₙAr conditions. However, the principle of nucleophilic attack on the electron-deficient ring remains. The reaction is facilitated by the ability of the nitro group to delocalize the negative charge of the intermediate complex through resonance. researchgate.net For a reaction to occur at a position adjacent to the nitro group, either a leaving group would need to be present at C4 or C6, or the reaction would proceed via a different mechanism, such as one involving initial deprotonation of a hydroxyl group followed by an intramolecular rearrangement or displacement under specific, often harsh, conditions. Classic examples, like the reaction of 2,4-dinitrochlorobenzene with nucleophiles, illustrate the potency of nitro group activation when a suitable leaving group is present. chemrevlett.com

Reactivity of the Acetyl Moiety in this compound

The acetyl group is a versatile functional handle, offering reaction sites at both the carbonyl carbon and the α-carbon.

The carbonyl group of the acetyl moiety is electrophilic and can react with various nucleophiles. A prominent set of reactions are condensation reactions with aldehydes or other carbonyl compounds. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst, is a key method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). chemrevlett.com

Research has shown that 2,4-dihydroxyacetophenone (the parent compound lacking the nitro group) readily undergoes Claisen-Schmidt condensation with various substituted benzaldehydes. jocpr.com For example, the reaction of 2,4-dihydroxyacetophenone with 4-nitrobenzaldehyde (B150856) using thionyl chloride in ethanol (B145695) as a catalyst yields 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one. jocpr.com This demonstrates that the acetyl group is sufficiently reactive for this transformation. The presence of the additional nitro group on the acetophenone (B1666503) ring in the title compound would further enhance the electrophilicity of the carbonyl carbon, potentially facilitating such condensation reactions.

Other related transformations include the Knoevenagel condensation, where the carbonyl component reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) in the presence of a weak base. sigmaaldrich.comwikipedia.org This reaction leads to the formation of a new carbon-carbon double bond, often followed by spontaneous dehydration. wikipedia.org

Table 2: Representative Condensation Reactions of Substituted Acetophenones

Acetophenone Reactant Carbonyl Partner Catalyst/Conditions Product Type
2,4-Dihydroxyacetophenone 4-Nitrobenzaldehyde SOCl₂/EtOH Chalcone (B49325) jocpr.com
2,4-Dihydroxyacetophenone 2-Chlorobenzaldehyde SOCl₂/EtOH Chalcone jocpr.com
1-(4-Nitrophenyl)ethanone Various aldehydes Piperidine/Ethanol Chalcone derivative sci-hub.se

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate is central to many carbon-carbon bond-forming reactions.

The Claisen-Schmidt condensation discussed previously is a prime example of this reactivity, as it proceeds via the formation of the enolate of the acetophenone, which then acts as the nucleophile attacking the aldehyde. chemrevlett.com

Another important reaction involving the α-position is the Mannich reaction. This is a three-component reaction between an active hydrogen compound (the ketone), formaldehyde, and a primary or secondary amine, typically under acidic conditions. wikipedia.org The reaction results in the aminoalkylation of the α-carbon, forming a β-amino-carbonyl compound known as a Mannich base. organic-chemistry.org Studies on 2,4-dihydroxyacetophenone have shown that it undergoes regioselective Mannich reactions, demonstrating the ring's activation towards electrophilic substitution as well as the α-proton's reactivity. researchgate.net

Furthermore, the α-position can be halogenated. In the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂), ketones undergo α-halogenation, proceeding through an enol intermediate. openstax.orglibretexts.org This reaction is typically selective for the replacement of a single α-hydrogen in acidic conditions. pressbooks.pub The resulting α-haloketones are valuable synthetic intermediates. mdpi.com

Reactivity of the Dihydroxy-Substituted Phenyl Ring of this compound

The reactivity of the aromatic ring is dictated by the combined electronic effects of its substituents. The two hydroxyl groups are powerful activating, ortho, para-directing groups, while the acetyl and nitro groups are deactivating, meta-directing groups.

The phenolic hydroxyl groups themselves are reactive sites. They can undergo O-alkylation, for example, in the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. francis-press.commasterorganicchemistry.com Given the presence of two hydroxyl groups, selective mono- or di-alkylation could be achieved by controlling the stoichiometry of the base and alkylating agent. The acidity of the phenolic protons, and thus the ease of phenoxide formation, is increased by the electron-withdrawing effects of the acetyl and nitro groups.

Regarding electrophilic aromatic substitution on the ring, the directing effects of the existing substituents are crucial. The hydroxyl groups strongly direct incoming electrophiles to their ortho and para positions. The -OH at C2 directs to C1 (occupied), C3, and C5 (occupied). The -OH at C4 directs to C3 and C5 (occupied). The deactivating acetyl and nitro groups direct to their meta positions. The acetyl group at C1 directs to C3 and C5 (occupied). The nitro group at C5 directs to C1 (occupied) and C3. Therefore, the C3 position is strongly activated by both hydroxyl groups and is the only available position targeted by all directing groups. Any further electrophilic substitution, such as nitration or halogenation, would be expected to occur predominantly at this C3 position. chegg.comyoutube.com However, the ring is already deactivated by two powerful electron-withdrawing groups, which would make further substitution reactions require forcing conditions. Studies on the nitration of other electron-rich acetophenones confirm that substitution patterns are highly dependent on the existing substituents and reaction conditions, with the possibility of ipso-substitution under certain circumstances. researchgate.net

The high electron density imparted by the hydroxyl groups also facilitates certain reactions like the Mannich reaction, which can occur on the ring itself. For hydroxyacetophenones, the Mannich reaction often proceeds via electrophilic substitution on the activated ring rather than at the α-carbon of the acetyl group, especially when the positions ortho to the hydroxyl group are available. nih.gov In the case of this compound, the C3 position, being ortho to both hydroxyls (C2 and C4), would be the most likely site for such a reaction.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of its four substituents: two hydroxyl (-OH) groups, an acetyl (-COCH₃) group, and a nitro (-NO₂) group. The benzene (B151609) ring has two unsubstituted positions available for attack: C3 and C6. An analysis of the individual substituent effects determines the most probable site for substitution.

Hydroxyl (-OH) Groups: The hydroxyl groups at C2 and C4 are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho- and para-directors. organicchemistrytutor.comyoutube.com

The -OH group at C2 directs incoming electrophiles to the ortho position (C3) and the para position (C5, which is already substituted).

The -OH group at C4 directs incoming electrophiles to its ortho positions (C3 and C5, the latter being substituted).

Acetyl (-COCH₃) Group: The acetyl group at C1 is a moderately deactivating group because the carbonyl carbon is electron-deficient. It acts as a meta-director. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the meta positions (C3 and C5, which is substituted).

Nitro (-NO₂) Group: The nitro group at C5 is a strongly deactivating group due to both inductive and resonance effects, withdrawing significant electron density from the ring. It is a meta-director. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to its meta positions (C1 and C3, with C1 being substituted).

The directing influences of all four substituents converge, strongly favoring electrophilic attack at the C3 position. The powerful activating and directing nature of the two hydroxyl groups makes the C3 position exceptionally electron-rich and thus highly susceptible to electrophiles. The deactivating groups also direct to this same position. Substitution at C6 is sterically hindered by the adjacent acetyl group and electronically disfavored.

SubstituentPositionTypeDirecting EffectFavored Positions for Substitution
-COCH₃C1Moderately DeactivatingMeta-DirectorC3, C5 (blocked)
-OHC2Strongly ActivatingOrtho-, Para-DirectorC3, C5 (blocked)
-OHC4Strongly ActivatingOrtho-, Para-DirectorC3, C5 (blocked)
-NO₂C5Strongly DeactivatingMeta-DirectorC3, C1 (blocked)

Oxidation Chemistry of Catechol Functionality

The compound this compound contains a 2,4-dihydroxyphenyl moiety, which is a derivative of resorcinol (B1680541), not catechol. This resorcinol structure is highly susceptible to oxidation, although the presence of electron-withdrawing acetyl and nitro groups increases its oxidation potential compared to unsubstituted resorcinol.

The oxidation of dihydroxybenzene derivatives can be complex. scispace.comnih.gov The process is often initiated by the removal of a hydrogen atom from one of the phenolic hydroxyl groups, leading to the formation of a semiquinone radical intermediate. uky.edu This can be followed by further oxidation to form quinone-type structures or undergo polymerization. For instance, the heterogeneous oxidation of catechol, a related dihydroxybenzene, with ozone has been shown to yield a variety of products, including trihydroxybenzenes and heavier polyhydroxylated biphenyls resulting from the coupling of semiquinone radicals. uky.edu

In the case of this compound, oxidation would likely lead to the formation of a corresponding ortho-quinone or related oxidized species. The reaction pathway is influenced by the specific oxidizing agent used and the reaction conditions. The electron-withdrawing groups stabilize the molecule, but the activating hydroxyl groups still provide a reactive site for oxidative processes. epa.gov

Chelation Properties with Metal Ions and Complex Formation

This compound possesses excellent chelating capabilities, primarily due to the 2-hydroxyacetophenone (B1195853) structural motif. The proton of the C2-hydroxyl group and the oxygen atom of the C1-acetyl group can act as bidentate ligands, coordinating with a single metal ion to form a stable six-membered chelate ring. nih.govnih.gov

Chelating agents bind to metal ions to form complex structures known as chelates. nih.gov This property is significant in various chemical and biological applications. The stability of the formed metal complex depends on several factors, including the nature of the metal ion, the pH of the solution, and the electronic effects of other substituents on the ligand. The electron-withdrawing nitro group on the ring of this compound would influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability constants of its metal complexes.

Research on related 2,4-dihydroxy-ketone structures has demonstrated their ability to form copolymers that exhibit selective ion-exchange properties for various divalent metal ions such as Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Pb²⁺. ijraset.com This indicates that this compound itself is expected to form stable complexes with a range of transition metal ions.

Elucidation of Reaction Mechanisms and Kinetic Profiles for this compound Transformations

Study of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates.

Electrophilic Aromatic Substitution: In the electrophilic substitution reactions of this compound, the key reaction intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. libretexts.orglibretexts.org This intermediate is formed when the attacking electrophile bonds to a carbon atom of the aromatic ring, temporarily disrupting its aromaticity. libretexts.org For an attack at the favored C3 position, the positive charge of the arenium ion can be delocalized over the ring and, most importantly, onto the oxygen atoms of the C2 and C4 hydroxyl groups. This delocalization onto the oxygen atoms creates particularly stable resonance structures, which significantly lowers the activation energy for the formation of this intermediate and explains the high regioselectivity of the reaction. organicchemistrytutor.comyoutube.com

Oxidation Reactions: The oxidation of the dihydroxyphenyl moiety likely proceeds through radical intermediates. uky.edu The initial step is often the formation of a phenoxyl or semiquinone radical. These radicals are themselves resonance-stabilized and can be detected using techniques like electron spin resonance (ESR) spectroscopy in related systems. Further reaction of these intermediates can lead to the final oxidized products.

Derivation of Rate Laws and Activation Parameters

The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. youtube.comyoutube.com For a transformation involving this compound, such as an electrophilic substitution reaction with an electrophile 'E', the rate law would generally take the form:

Rate = k [C₈H₇NO₅]ⁿ [E]ᵐ

The following interactive table illustrates how experimental data is used to determine reaction order. By comparing trials where only one reactant's concentration is changed, the effect on the rate reveals its order.

Hypothetical Kinetic Data for an Electrophilic Substitution
Trial[Substrate] (M)[Electrophile] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.208.0 x 10⁻⁵

In this hypothetical example, doubling the substrate concentration (Trial 1 vs. 2) doubles the rate, indicating it is first order (n=1). Doubling the electrophile concentration (Trial 1 vs. 3) quadruples the rate, indicating it is second order (m=2).

Computational Chemistry and Theoretical Investigations of 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone

Conformational Landscape and Tautomerism Studies of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

There are no specific computational studies on the conformational analysis or the keto-enol tautomerism of this particular nitro-substituted hydroxyacetophenone.

Prediction and Interpretation of Spectroscopic Data using Computational Models for this compound

No literature could be located that presents computationally predicted spectroscopic data (such as IR, UV-Vis, or NMR spectra) and its interpretation for this compound.

Molecular Dynamics Simulations of this compound in Various Environments

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are expected to be dominated by hydrogen bonding, dipole-dipole interactions, and π-π stacking. These forces are crucial in determining the compound's physical properties, such as its melting point, solubility, and crystal structure.

The two hydroxyl (-OH) groups on the phenyl ring are potent hydrogen bond donors, while the oxygen atoms of the carbonyl group (C=O) and the nitro group (-NO₂) serve as strong hydrogen bond acceptors. This duality allows for the formation of extensive networks of intermolecular hydrogen bonds, leading to the aggregation of molecules. Computational studies on substituted phenols have shown that electron-withdrawing groups, such as the nitro group, can increase the acidity of the phenolic protons, thereby strengthening the hydrogen bonds they donate. nih.gov

Density Functional Theory (DFT) calculations, often paired with Natural Bond Orbital (NBO) analysis, are powerful tools for quantifying these interactions. elsevierpure.comresearchgate.net NBO analysis can elucidate the charge transfer between donor and acceptor orbitals in a hydrogen bond, providing a measure of its strength. For instance, in a related compound, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, computational studies have quantified the various intermolecular contacts, highlighting the significance of O···H/H···O interactions. elsevierpure.comresearchgate.net

The aggregation behavior of this compound in different solvents can also be predicted. In polar, protic solvents, the compound would likely engage in strong hydrogen bonding with solvent molecules. In nonpolar solvents, self-aggregation through intermolecular hydrogen bonding and π-π stacking of the aromatic rings would be more favorable. Hirshfeld surface analysis is a computational technique that can visualize and quantify these intermolecular contacts in a crystalline state, providing insights into the packing and aggregation. elsevierpure.comresearchgate.net

Below is an illustrative data table of potential hydrogen bonds that could be modeled for a dimer of this compound, based on typical bond energies calculated for similar functional groups.

Table 1: Hypothetical Hydrogen Bond Analysis for a this compound Dimer
Donor GroupAcceptor GroupTypical Calculated Interaction Energy (kcal/mol)Expected Bond Length (Å)
Phenolic -OH (ortho)Carbonyl C=O-5 to -81.8 - 2.0
Phenolic -OH (para)Nitro -NO₂-4 to -71.9 - 2.1
Phenolic -OHPhenolic -OH-3 to -61.9 - 2.2

Reaction Pathway Modeling and Transition State Characterization for this compound Related Reactions

Computational chemistry provides indispensable tools for mapping the potential energy surface of a chemical reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. github.io For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic attack on the carbonyl group, or oxidation of the hydroxyl groups, DFT calculations can be employed to model the reaction pathways.

The process of modeling a reaction pathway typically involves:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the first-order saddle point on the potential energy surface that connects reactants and products. researchgate.netnih.gov This structure represents the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified transition state correctly connects the desired reactants and products.

For example, a hypothetical electrophilic nitration reaction on the aromatic ring of this compound could be modeled. Computational studies on the nitration of other aromatic compounds have detailed the mechanism, involving the formation of a σ-complex (also known as an arenium ion) as a key intermediate. acs.orgresearchgate.neteurjchem.com The activation energies for the formation of different isomers (ortho, meta, para to the existing substituents) could be calculated to predict the regioselectivity of the reaction.

The table below provides a hypothetical example of the kind of data that would be generated from a DFT study of a transition state for a hypothetical reaction, such as a nucleophilic addition to the carbonyl group.

Table 2: Hypothetical Calculated Parameters for a Transition State in a Reaction of this compound
ParameterCalculated ValueDescription
Activation Energy (ΔE‡)+15.2 kcal/molThe energy barrier for the reaction to proceed.
Imaginary Frequency-250.4 cm⁻¹Confirms the structure as a true transition state.
Key Bond Distance (e.g., Nu---C)2.15 ÅThe distance of the forming bond at the transition state.
Gibbs Free Energy of Activation (ΔG‡)+25.8 kcal/molIncludes entropic and thermal corrections to the activation energy.

These computational approaches not only predict the feasibility and outcome of a reaction but also provide deep insights into the underlying electronic and structural changes that occur.

Non Biological Applications of 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The reactive nature of the functional groups in 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone and its derivatives makes them valuable building blocks for complex macromolecules. These applications range from the synthesis of novel bio-based polymers to the potential construction of highly ordered organic frameworks.

The synthesis of functional polymers from renewable resources is a significant goal in modern chemistry. Derivatives of dihydroxyacetophenone serve as key monomers in creating new polyesters. For instance, a monomer derived from 2,4-dihydroxyacetophenone has been used to synthesize a series of bio-based polyesters. researchgate.net The process involves creating a diol monomer which is then subjected to polycondensation with various commercially available diacids to produce polyesters with tunable properties. researchgate.net

Similarly, acetophenone (B1666503) derivatives are employed as starting materials for artificial lignin (B12514952) polymers, specifically those containing the β-O-4 substructure, which is the most common linkage in natural lignin. researchgate.net This involves the polymerization of brominated acetophenone derivatives, followed by reduction, to yield linear polymers that structurally resemble natural lignins. researchgate.net

While direct use of this compound in metal-organic frameworks (MOFs) is not extensively documented, its structure is highly suitable for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govnih.gov The multiple functional groups on the molecule could be used to create multivariate MOFs (MTV-MOFs), where multiple functionalities are incorporated into a single framework. nih.gov This approach can lead to materials with enhanced properties, such as improved gas selectivity, that are not merely a sum of the individual components. nih.gov The hydroxyl and nitro groups could provide specific binding sites within the pores of a MOF, making it a promising, though currently underexplored, candidate for a functional linker.

Table 1: Properties of Bio-based Polyesters from a 2,4-Dihydroxyacetophenone Derivative This table is based on data for polyesters synthesized from a derivative and various diacids and is illustrative of the potential of this class of compounds.

PolyesterGlass Transition Temperature (Tg)Melting Temperature (Tm)
P1 38.2 °C159.4 °C
P2 30.5 °C150.1 °C
P3 19.7 °C144.5 °C
P4 10.2 °C135.8 °C

Source: Adapted from research on polyesters derived from a 2,4-dihydroxyacetophenone derivative and different aliphatic diacids. researchgate.net

The most established non-biological application of this compound is as an intermediate in the synthesis of dyes. yacooscience.com Specifically, it serves as a precursor for azo dyes. The synthesis typically involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This resulting aromatic amine can then be converted into a diazonium salt, which subsequently reacts with a coupling component (often a phenol (B47542) or another aromatic amine) to form an azo compound, characterized by the -N=N- linkage. jbiochemtech.comnih.gov

Azo dyes constitute the largest and most versatile class of industrial dyes, valued for their chromatic intensity, straightforward synthesis, and wide range of accessible colors. jbiochemtech.comindustrialchemicals.gov.au The specific hue of the dye can be fine-tuned by altering the structure of the diazonium salt precursor or the coupling agent. jbiochemtech.com Derivatives of this compound are therefore valuable in creating custom colorants for various industries. yacooscience.com

The development of organic molecules for optoelectronic applications is a growing field of research. nih.gov While specific optoelectronic devices based on this compound are not detailed in the available literature, its conjugated aromatic system combined with electron-withdrawing (nitro) and electron-donating (hydroxyl) groups suggests potential. Such "push-pull" architectures are common in molecules designed for nonlinear optics and other optoelectronic applications.

Analytical Chemistry Applications of this compound

The functional groups that make this compound useful in materials science also enable its application in analytical chemistry as a reagent and as a scaffold for chemosensors.

As an analytical reagent, this compound is suitable for applications in analytical method development and validation. clearsynth.com Some supplier information suggests its use as a reagent for testing for beryllium and for detecting glucuronic acid in urine, though detailed scientific studies outlining the mechanisms of these tests are not widely available in the reviewed literature. yacooscience.com The principle behind such tests would likely involve a specific reaction with the analyte, leading to a measurable change, such as the formation of a colored or fluorescent product. The presence of two hydroxyl groups in a meta arrangement (a resorcinol (B1680541) moiety) is a known structural motif for complexation with metal ions.

A chemosensor is a molecule designed to signal the presence of a specific chemical substance (analyte) through a measurable change, such as color or fluorescence. The structure of this compound contains the necessary components for a chemosensor: a binding site (the dihydroxy-substituted ring) and a signaling unit (the nitro-conjugated system).

Derivatives of this compound are promising for the development of colorimetric and fluorescent sensors. For example, small organic molecules with nitro- and aldehyde-based structures have been successfully developed as "naked-eye" colorimetric chemosensors for detecting anions like fluoride, cyanide, and acetate. nih.gov The sensing mechanism often involves hydrogen bonding interactions between the sensor's acidic protons (from hydroxyl groups) and the target anion, which perturbs the electronic structure of the molecule and causes a visible color change. nih.gov

Furthermore, reaction-based fluorescent sensors can be designed from related phenolic structures. For instance, fluorescein-based sensors, which share the phenolic hydroxyl feature, have been modified to detect mobile zinc ions in biological systems. nih.gov These sensors operate via a zinc-mediated chemical reaction that converts a non-fluorescent molecule into a brightly emitting one. nih.gov This principle could be adapted to derivatives of this compound to create selective sensors for various metal ions or other analytes.

Table 2: Examples of Chemosensor Platforms Based on Related Structural Motifs

Sensor TypeTarget Analyte(s)Principle
Nitro-cinnamaldehyde based F⁻, AcO⁻, CN⁻Colorimetric change upon anion binding. nih.gov
Fluorescein based Zn²⁺Reaction-based fluorescence turn-on. nih.gov

Role in Catalysis and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the functional groups on this compound, such as the phenolic hydroxyls, could potentially engage in hydrogen-bond-donating catalysis, a review of the available scientific literature does not indicate a significant or established role for this specific compound or its direct derivatives as a catalyst or organocatalyst. The research field of organocatalysis is vast, employing a wide array of molecular structures, but the application of 2',4'-dihydroxy-5'-nitroacetophenone in this capacity does not appear to be a focus of current research. rsc.org

Design of Ligands for Metal-Mediated Catalysis

The molecular architecture of this compound provides an excellent scaffold for the synthesis of multidentate ligands, particularly Schiff base ligands, for metal-mediated catalysis. The presence of hydroxyl and carbonyl groups allows for straightforward condensation reactions with various amines to yield ligands with N and O donor atoms. These ligands can then coordinate with a variety of transition metals, such as palladium, to form stable complexes with potential catalytic activity.

Schiff base ligands derived from hydroxyl-substituted acetophenones are well-regarded for their ability to form stable complexes with transition metals. These complexes have found applications in a multitude of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the resulting metal complexes, and consequently their catalytic activity, can be fine-tuned by modifying the substituents on the Schiff base ligand. The electron-withdrawing nature of the nitro group in this compound can influence the electronic environment of the metal center in its complexes, potentially enhancing their catalytic performance in certain reactions.

For instance, palladium complexes are widely employed in crucial cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The efficiency of these catalytic systems often relies on the nature of the ligands coordinated to the palladium center. Ligands play a critical role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. While direct studies on ligands derived from this compound in these specific reactions are not extensively documented, the established principles of ligand design suggest their potential. A Schiff base ligand synthesized from this compound could offer the necessary electronic and steric attributes to promote efficient catalysis.

A study on a Schiff base derived from the related 1-(2,4-dihydroxyphenyl)ethanone demonstrated the formation of stable complexes with Cu(II), Ni(II), and Zn(II). The disappearance of one of the hydroxyl group's signals in the IR and NMR spectra of the metal complexes confirmed its involvement in coordination with the metal ion via deprotonation. This highlights the capability of the dihydroxyacetophenone framework to act as an effective chelating agent.

Table 1: Potential Metal-Mediated Catalytic Reactions for Ligands Derived from this compound

Catalytic ReactionMetal CatalystRole of Ligand
Suzuki-Miyaura CouplingPalladiumStabilizes Pd(0) and Pd(II) intermediates, influences reaction kinetics and selectivity.
Heck ReactionPalladiumControls regioselectivity and stereoselectivity, enhances catalyst stability.
Oxidation ReactionsRuthenium, etc.Modulates the redox potential of the metal center, facilitates substrate activation.
Reduction ReactionsVariousInfluences the hydride transfer process and stereoselectivity.

Investigation of Organocatalytic Properties

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Derivatives of this compound, particularly chalcones, are promising candidates for investigation as organocatalysts. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Nitro-substituted chalcones have been shown to possess organocatalytic activity, particularly in asymmetric reactions. The electron-withdrawing nitro group can play a crucial role in activating the molecule for certain transformations. For example, these compounds can act as catalysts in Michael additions, a fundamental carbon-carbon bond-forming reaction. The development of organocatalysts for asymmetric Michael additions is of significant interest for the synthesis of chiral molecules.

The proposed organocatalytic activity of a chalcone (B49325) derived from this compound would likely involve the formation of a transient intermediate with the substrate, facilitating a stereoselective reaction pathway. The presence of the dihydroxy and nitro functionalities on the chalcone backbone could influence its catalytic efficiency and stereoselectivity through hydrogen bonding or other non-covalent interactions.

Research into the organocatalytic potential of nitro-containing chalcones has demonstrated their ability to promote conjugate additions with high enantioselectivities and chemical yields. While specific studies on chalcones derived directly from this compound are limited, the general principles of organocatalysis suggest this as a fruitful area for future investigation.

Table 2: Potential Organocatalytic Reactions for Derivatives of this compound

Derivative TypePotential Organocatalytic ReactionRole of the Derivative
ChalconeAsymmetric Michael AdditionActivation of the substrate through hydrogen bonding or iminium/enamine formation.
Chiral Schiff BaseAsymmetric Aldol (B89426) ReactionFormation of a chiral enamine intermediate with a ketone substrate.
Amine DerivativeAsymmetric Mannich ReactionFormation of a reactive imine intermediate with an aldehyde.

Potential Applications in Other Chemical Industries (e.g., pigments, agrochemicals)

The chemical functionalities of this compound and its derivatives also lend themselves to applications in the pigment and agrochemical industries.

In the pigment industry, azo dyes are a major class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or an aniline. The dihydroxy-substituted phenyl ring of this compound makes it a suitable coupling component. The presence of the nitro group can also influence the final color of the dye.

A study has reported the synthesis of an azo dye, 1-{2,4-dihydroxy-5-[(2-hydroxyphenyl)diazenyl]phenyl}ethan-1-one, which is a derivative of the target compound. This demonstrates the feasibility of using this scaffold for the production of azo pigments. Such dyes could find applications in the coloring of textiles, plastics, and other materials. The synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester, from related hydrazone intermediates has also been documented.

In the agrochemical sector, there is a continuous search for new compounds with fungicidal and herbicidal activities. Derivatives of dihydroxyacetophenone have shown promise in this area. For instance, a study on 2,4-dihydroxy-5-methylphenyl ethanone (B97240) derivatives revealed their in vitro antifungal activity against several important plant fungal pathogens. This suggests that derivatives of this compound could also exhibit valuable biological activities for agricultural applications. The specific substitution pattern, including the nitro group, may contribute to or enhance these properties.

Conclusions and Future Research Directions for 1 2,4 Dihydroxy 5 Nitrophenyl Ethanone

Synthesis of Key Findings and Contributions to the Field

The key finding regarding 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is its notable absence from mainstream research literature. Its contribution to the field is currently limited to its existence as a catalogued chemical intermediate. clearsynth.combldpharm.comlookchem.com Commercial suppliers offer the compound, suggesting its utility in quality control or analytical method development, though specific applications are not detailed. clearsynth.com The scientific literature provides extensive information on related isomers and parent structures. For instance, its parent, 2',4'-dihydroxyacetophenone (B118725) (resacetophenone), is a key building block for various therapeutic agents and functional materials. nih.govnih.gov Another isomer, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been synthesized and evaluated for its biological activity as a catechol-O-methyltransferase (COMT) inhibitor. acs.orgnih.gov However, dedicated studies on the synthesis, reactivity, and application of the 5-nitro isomer of 2',4'-dihydroxyacetophenone are not apparent.

Identification of Research Gaps and Unexplored Areas for this compound

The lack of dedicated research represents the most significant gap. The following areas are fundamentally unexplored for this specific compound:

Optimized Synthesis: While the synthesis can be inferred, dedicated studies to optimize regioselective nitration of 2',4'-dihydroxyacetophenone to favor the 5-nitro isomer are absent.

Characterization: Comprehensive spectroscopic and crystallographic data are not available in the public domain. X-ray diffraction studies would be crucial to understand its solid-state conformation and intermolecular interactions.

Reactivity Profile: A systematic study of its reactivity has not been undertaken. The interplay between the three distinct functional groups (hydroxyls, nitro group, and ketone) has not been experimentally investigated.

Physicochemical Properties: While some basic properties are listed in chemical catalogs, experimental verification and further characterization (e.g., pKa values, solubility in various solvents) are needed. lookchem.com

Potential Applications: No specific applications, biological or non-biological, have been investigated or reported for this compound.

Promising Avenues for Further Synthetic Development and Derivatization

Future research can build upon established chemistry of the parent compound, 2',4'-dihydroxyacetophenone.

Optimized Nitration: A foundational study would involve the direct nitration of 2',4'-dihydroxyacetophenone using standard nitrating mixtures (e.g., HNO₃/H₂SO₄). researchgate.net Investigating reaction conditions (temperature, solvent, nitrating agent) to maximize the yield of the 5-nitro isomer over other potential isomers is a critical first step.

Selective Alkylation: The parent compound undergoes highly regioselective alkylation at the 4-hydroxyl position. nih.gov It is highly probable that this compound would exhibit similar selectivity due to the higher acidity of the 4-OH proton. This opens a pathway to a wide range of 4-alkoxy-2-hydroxy-5-nitroacetophenone derivatives.

Ketone Derivatization: The ketone functionality is a prime site for derivatization. Condensation with hydrazine (B178648) hydrate (B1144303) can form hydrazones, which can be further reacted with substituted aldehydes to create bis-Schiff bases, a strategy used with the parent compound to produce PDE inhibitors. nih.gov Similarly, Claisen-Schmidt condensation could yield chalcone (B49325) derivatives. psu.edu

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., with a Pd/C catalyst). researchgate.net This would yield 1-(5-amino-2,4-dihydroxyphenyl)ethanone, a trifunctional building block with diverse reactive sites for further elaboration, for instance, in diazotization reactions or amide bond formations.

Future Directions in Reactivity and Mechanistic Understanding of this compound

A deeper mechanistic understanding of the compound's reactivity is essential for its future application.

Influence of Substituents: Research should focus on quantifying the electronic effects of the nitro group on the reactivity of the hydroxyl and ketone functionalities. For example, the electron-withdrawing nitro group is expected to increase the acidity of the phenolic protons compared to the parent compound.

Regioselectivity Studies: While the 4-OH is predicted to be the primary site of alkylation, a mechanistic study could confirm this and explore conditions for potential O-alkylation at the 2-position or even C-alkylation on the ring. nih.gov Investigating further electrophilic aromatic substitution reactions would also be valuable to determine how the existing substituents direct incoming groups.

Kinetic Analysis: Performing kinetic studies on derivatization reactions, such as ether formation or Schiff base condensation, would provide valuable data for optimizing synthetic protocols and understanding the compound's reaction mechanisms.

Emerging Non-Biological Applications and Interdisciplinary Research Opportunities for this compound

Beyond potential biological roles, the structure of this compound is well-suited for exploration in materials science and analytical chemistry.

Coordination Chemistry: The presence of multiple oxygen donor atoms makes the molecule a candidate as a chelating ligand for various metal ions. The resulting metal complexes could be investigated for catalytic, magnetic, or optical properties.

Dye and Pigment Synthesis: Nitrophenols are classic precursors to azo dyes. Reduction of the nitro group to an amine, followed by diazotization and coupling with other aromatic compounds, could lead to novel chromophores with potential applications as industrial dyes or pH indicators.

Polymer Science: The dihydroxyl functionality allows the molecule to act as a monomer in polymerization reactions, such as the synthesis of polyesters or polyethers. The nitro group could be retained for post-polymerization modification or to impart specific thermal or electronic properties to the resulting polymer.

Analytical Reagents: The compound's phenolic nature and potential to form colored complexes with metal ions suggest its possible use as a chromogenic reagent for spectrophotometric analysis in environmental or industrial settings.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.